(Methylstannylidyne)tris(thioethylene) tristearate
CAS No.: 59118-76-2
Cat. No.: VC17002885
Molecular Formula: C61H120O6S3Sn
Molecular Weight: 1164.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59118-76-2 |
|---|---|
| Molecular Formula | C61H120O6S3Sn |
| Molecular Weight | 1164.5 g/mol |
| IUPAC Name | 2-[methyl-bis(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate |
| Standard InChI | InChI=1S/3C20H40O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;/h3*23H,2-19H2,1H3;1H3;/q;;;;+3/p-3 |
| Standard InChI Key | HIWZACSCJHEPKV-UHFFFAOYSA-K |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Features
The molecular formula of (methylstannylidyne)tris(thioethylene) tristearate is C₆₁H₁₂₀O₆S₃Sn, with a molecular weight of 1,164.5 g/mol . Its IUPAC name, 2-[methyl-bis(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate, reflects the compound’s triester configuration, where three stearic acid (octadecanoic acid) moieties are connected via thioethylene (-S-CH₂-CH₂-O-) linkages to a central tin atom. The tin center adopts a +3 oxidation state, forming a trigonal pyramidal geometry stabilized by sulfur coordination .
Table 1: Key Chemical Identifiers
The compound’s structure is further validated by its Canonical SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC, which illustrates the branching of stearate chains from the tin-sulfur core.
Synthesis and Industrial Preparation
While detailed synthetic protocols are proprietary, the general preparation of (methylstannylidyne)tris(thioethylene) tristearate involves a multi-step reaction sequence. A plausible pathway includes:
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Formation of Thioethylene Stearate: Stearic acid is esterified with 2-mercaptoethanol to yield 2-mercaptoethyl stearate.
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Tin Coordination: The thiol groups of three 2-mercaptoethyl stearate molecules react with methyltin trichloride (CH₃SnCl₃) under basic conditions, displacing chloride ions and forming Sn-S bonds .
The reaction is typically conducted in anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis of the tin intermediate. Post-synthesis purification involves chromatography or recrystallization to isolate the product, which is often supplied as a viscous liquid or semi-solid .
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|
| (Methylstannylidyne)tris(thioethylene) tristearate | 1,164.5 | >400 |
| Tributyltin stearate | 629.6 | 360–380 |
| Triphenyltin stearate | 827.4 | 390–410 |
The high molecular weight and steric bulk of the stearate groups contribute to the compound’s thermal stability, making it suitable for high-temperature applications.
Biological Activity and Mechanisms
Organotin compounds are known for their biocidal properties, and (methylstannylidyne)tris(thioethylene) tristearate exhibits broad-spectrum antimicrobial activity. The thioethylene linkages enhance membrane permeability, allowing the tin center to disrupt microbial cell walls and inhibit enzymatic processes. Specific mechanisms include:
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Enzyme Inhibition: The tin atom binds to sulfhydryl (-SH) groups in microbial enzymes, deactivating critical metabolic pathways.
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Membrane Disruption: Hydrophobic stearate chains integrate into lipid bilayers, compromising membrane integrity .
Table 3: Reported Biological Activities
| Activity | Target Organisms | Efficacy |
|---|---|---|
| Antifungal | Candida albicans | MIC: 12.5 µg/mL |
| Antibacterial | Staphylococcus aureus | MIC: 25 µg/mL |
| Algicidal | Chlorella vulgaris | EC₅₀: 50 µg/mL |
These properties underpin its use in antifungal agents and preservative formulations .
Industrial and Research Applications
Polymer Science
The compound serves as a thermal stabilizer in polyvinyl chloride (PVC) production, where it scavenges hydrochloric acid generated during polymer degradation . Its thioethylene groups act as radical scavengers, extending material lifespan.
Agriculture
As a pesticide intermediate, it is incorporated into formulations targeting fungal infections in crops. Field trials demonstrate efficacy against Phytophthora infestans at application rates of 0.5–2.0 kg/ha .
Pharmaceuticals
Research explores its role in anticancer drug delivery systems, leveraging its lipophilicity to enhance tumor targeting. Preliminary in vitro studies show selective toxicity toward breast cancer cells (MCF-7) with an IC₅₀ of 10 µM .
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